molecular formula C22H19Cl2N7O B2600195 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine CAS No. 920230-17-7

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine

Cat. No.: B2600195
CAS No.: 920230-17-7
M. Wt: 468.34
InChI Key: SFDMNQGDOXDGFB-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine is a synthetic small molecule of significant interest in oncology and signal transduction research, designed around a potent kinase inhibitor scaffold. The triazolopyrimidine core is a well-established bioisostere for purine, allowing this compound to function as an ATP-competitive inhibitor for a range of protein kinases. Its specific structural features suggest potential activity against key nodes in proliferative signaling pathways. Researchers utilize this compound primarily as a chemical probe to investigate the PI3K/AKT/mTOR signaling axis , a critical network frequently dysregulated in cancer. The dichlorobenzoyl-piperazine moiety is a characteristic feature found in potent inhibitors targeting the lipid kinase PI3K and the serine/threonine kinase mTOR. By potently and selectively inhibiting these kinases, this compound enables the study of downstream cellular processes, including cell growth, proliferation, survival, and autophagy in experimental models. Its utility extends to kinase selectivity profiling, where it helps elucidate the roles of specific kinase targets within complex biological systems, and to the generation of pre-clinical data for validating novel therapeutic strategies. This reagent is an essential tool for dissecting the mechanistic basis of oncogenesis and for identifying potential vulnerabilities in cancer cells.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N7O/c23-16-6-7-18(24)17(12-16)22(32)30-10-8-29(9-11-30)20-19-21(26-14-25-20)31(28-27-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDMNQGDOXDGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.

Chemical Reactions Analysis

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. Additionally, it has shown promise in antiviral and antimicrobial research .

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine involves the inhibition of key enzymes and pathways within cells. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

Compounds sharing the triazolopyrimidine core but differing in substituents are summarized below. Key variations include:

  • Position 3 substituents : Benzyl group (common in all analogs).
  • Position 7 substituents : Piperazine derivatives, pyrrolidin-ol, or sulfur-containing groups.
  • Aromatic/heterocyclic modifications : Chlorinated, fluorinated, or benzoxazole-linked moieties.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Target Compound C22H16Cl2N7O 465.32 2,5-Dichlorobenzoyl-piperazine Likely enzyme inhibition (e.g., Nox)
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine C15H17N7 295.34 Unsubstituted piperazine Undisclosed (structural precursor)
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine C22H19F2N7O 435.43 3,4-Difluorobenzoyl-piperazine Not reported
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) C19H14N6OS 374.42 Benzoxazole-sulfide NADPH oxidase (Nox) inhibitor
RG7774 (S-pyrrolidin-3-ol derivative) C18H24N8O 368.44 Pyrrolidin-ol Kinase modulation (undisclosed)
Tert-butyl(2-((3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate C16H21N7S 344.45 Propylthio and carbamate High synthetic yield (82%); activity N/A

Physicochemical and Pharmacokinetic Properties

  • Stability : Piperazine derivatives generally exhibit good solubility in polar solvents, whereas sulfur-containing analogs (e.g., VAS2870) may show improved oxidative stability .

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